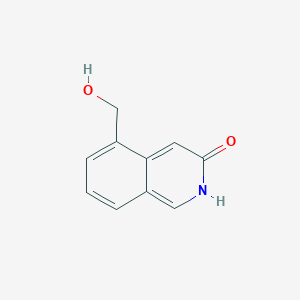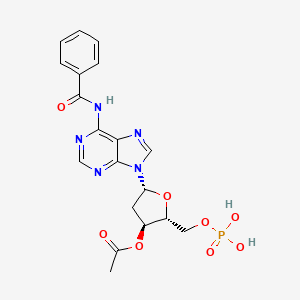
3'-O-Acetyl-N-benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a benzamido group, and a phosphonooxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available precursors The process often includes the protection of functional groups, selective reactions to introduce the desired substituents, and deprotection steps to yield the final product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group and purine base play crucial roles in binding to these targets, while the phosphonooxy group may be involved in phosphorylation or other biochemical processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Deoxyadenosine: Similar to adenosine but lacking a hydroxyl group on the ribose ring.
NADH: A coenzyme involved in redox reactions, containing a similar purine base.
Uniqueness
(2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
23701-97-5 |
|---|---|
Fórmula molecular |
C19H20N5O8P |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H20N5O8P/c1-11(25)31-13-7-15(32-14(13)8-30-33(27,28)29)24-10-22-16-17(20-9-21-18(16)24)23-19(26)12-5-3-2-4-6-12/h2-6,9-10,13-15H,7-8H2,1H3,(H2,27,28,29)(H,20,21,23,26)/t13-,14+,15+/m0/s1 |
Clave InChI |
PFNNGYIAQDMAGY-RRFJBIMHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


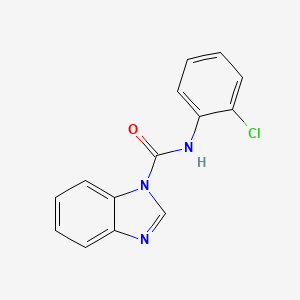
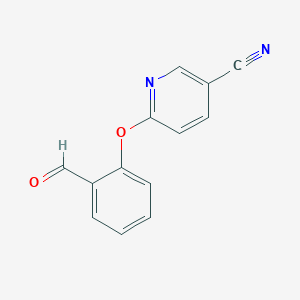


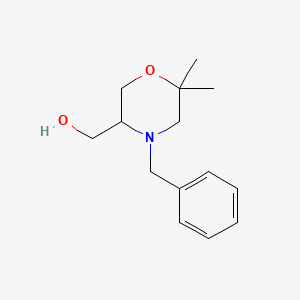
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12933614.png)
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
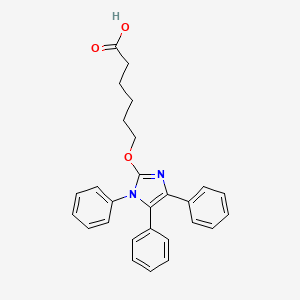
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
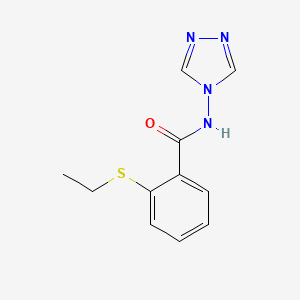
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
